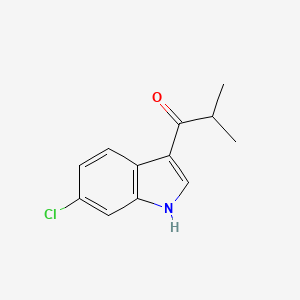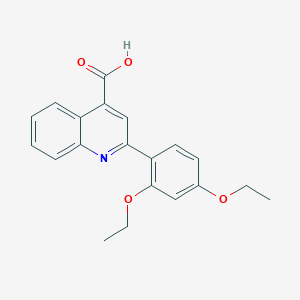
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of the quinoline ring system in this compound makes it a valuable scaffold for various biological and pharmacological activities .
准备方法
The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses an aromatic amine and a carbonyl compound as starting materials . The reaction is catalyzed by acidic or basic conditions, and the product is obtained through cyclization and subsequent functionalization . Another method involves the Pfitzinger reaction, where isatin derivatives react with enaminones under acidic conditions to form quinoline derivatives .
Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes .
化学反应分析
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation, nitration, and sulfonation, using reagents such as bromine, nitric acid, and sulfuric acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives . Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical and biological properties .
科学研究应用
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid has numerous scientific research applications across various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it is used in the study of enzyme inhibition and as a probe for investigating biological pathways . In medicine, quinoline derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents . Industrially, this compound is used in the development of dyes, pigments, and materials with specific electronic properties .
作用机制
The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to form strong hydrophobic interactions with residues in the active sites of enzymes and receptors . This interaction can inhibit the activity of enzymes such as histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .
相似化合物的比较
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-phenylquinoline-4-carboxylic acid and 2,4-dimethoxyphenylquinoline-4-carboxylic acid . While these compounds share the quinoline core structure, the presence of different substituents on the phenyl ring can significantly influence their chemical and biological properties . For example, the diethoxy groups in this compound may enhance its solubility and binding affinity compared to its dimethoxy counterpart .
属性
IUPAC Name |
2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-13-9-10-15(19(11-13)25-4-2)18-12-16(20(22)23)14-7-5-6-8-17(14)21-18/h5-12H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKIVHATIKTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
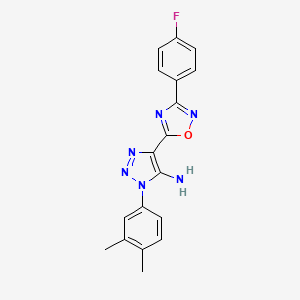
![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)
methyl}amino)acetamide](/img/structure/B2603320.png)
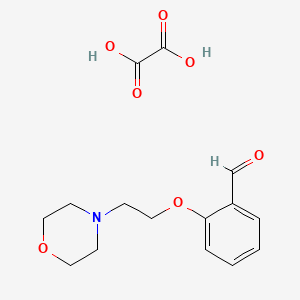
![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)
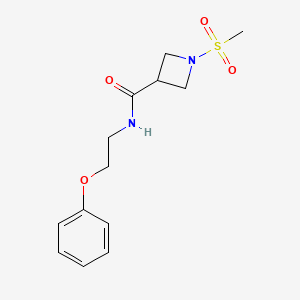
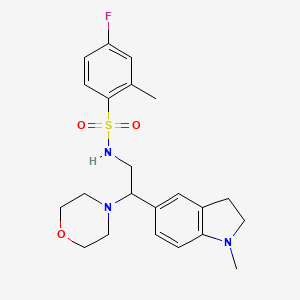
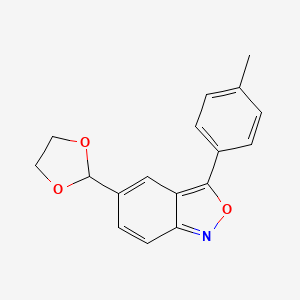
![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)
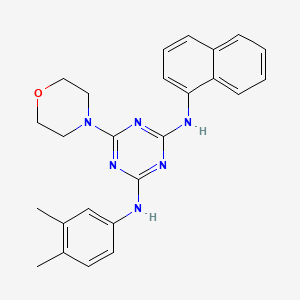
![3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603337.png)
